molecular formula C16H9Cl2NO B6337516 (2,5-Dichlorophenyl)(quinolin-3-yl)methanone CAS No. 1187171-71-6

(2,5-Dichlorophenyl)(quinolin-3-yl)methanone

Cat. No.: B6337516
CAS No.: 1187171-71-6
M. Wt: 302.2 g/mol
InChI Key: DHKWUCJRGUUBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dichlorophenyl)(quinolin-3-yl)methanone is an organic compound that combines a dichlorophenyl group with a quinolinyl group through a methanone linkage

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes and proteins , but specific interactions of 3-(2,5-Dichlorobenzoyl)quinoline have not been reported.

Cellular Effects

Quinoline derivatives have been reported to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 3-(2,5-Dichlorobenzoyl)quinoline on these processes have not been studied.

Molecular Mechanism

While quinoline derivatives can exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression

Metabolic Pathways

Quinoline derivatives can be involved in various metabolic pathways , but the specific pathways involving 3-(2,5-Dichlorobenzoyl)quinoline have not been identified.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl)(quinolin-3-yl)methanone typically involves the following steps:

    Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a suitable quinoline derivative with a dichlorophenyl precursor.

    Vilsmeier-Haack Formylation: This step introduces a formyl group into the quinoline ring, facilitating further reactions.

    Claisen-Schmidt Condensation: This reaction condenses the formylated quinoline with a dichlorophenyl ketone to form the desired methanone linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using the above synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorophenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-3-yl methanone derivatives.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate facilitate substitution reactions.

Major Products

    Oxidation: Quinolin-3-yl methanone derivatives.

    Reduction: (2,5-Dichlorophenyl)(quinolin-3-yl)methanol.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

(2,5-Dichlorophenyl)(quinolin-3-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anti-tubercular activity.

    Biological Research: The compound’s interactions with biological targets are explored to understand its mechanism of action.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dichlorophenyl)(quinolin-2-yl)methanone
  • (2,5-Dichlorophenyl)(quinolin-4-yl)methanone

Uniqueness

(2,5-Dichlorophenyl)(quinolin-3-yl)methanone is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2,5-dichlorophenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-12-5-6-14(18)13(8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKWUCJRGUUBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.